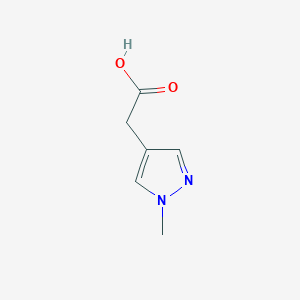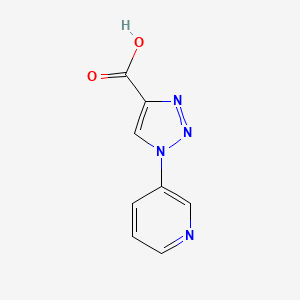
1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyridine is a colorless, highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Chemical Reactions Analysis
Pyridine is used as a precursor to agrochemicals and pharmaceuticals. Initially, it is converted to 4,4’-bipyridine, which is used in the manufacture of the herbicide paraquat. 3-Chloropyridine is a precursor to niacin .Physical And Chemical Properties Analysis
Pyridine is a colorless, highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : A range of synthesis techniques for derivatives of this compound have been explored. For instance, Komsani et al. (2015) reported on the synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carbonitriles and alkyl N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carboxylic acid esters, demonstrating the versatility of synthesis methods for these compounds (Komsani et al., 2015).
Crystal Structure Analysis : The crystal structures and molecular interactions of these compounds have been extensively studied. For example, Pokhodylo et al. (2022) synthesized 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate and used Hirshfeld surface analysis to study its intermolecular interactions, highlighting the compound's potential as a building block for constructing complex molecules (Pokhodylo et al., 2022).
Applications in Material Science
Coordination Polymers : These compounds have been used in the synthesis of coordination polymers, as demonstrated by Wang et al. (2019). They synthesized two coordination polymers using derivatives of this compound, showing potential applications in material science (Wang et al., 2019).
Photoluminescence Properties : The compound and its derivatives have been evaluated for their photoluminescent properties. A study by McCarney et al. (2015) synthesized ligands based on this compound, resulting in the formation of a luminescent metallogel, showing potential applications in optical materials and sensors (McCarney et al., 2015).
Biological Activity
Antimicrobial Activity : Some derivatives of this compound have been evaluated for antimicrobial activity. Komsani et al. (2015) found moderate antimicrobial activity in some of their synthesized triazole derivatives, indicating potential applications in pharmaceuticals (Komsani et al., 2015).
Anti-Inflammatory and Analgesic Activity : Reddy et al. (2015) synthesized derivatives of 1H-pyridin-4-yl-indazole-3-carboxylic acid, closely related to the compound , and found them to exhibit anti-inflammatory and analgesic activities (Reddy et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-pyridin-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-5-12(11-10-7)6-2-1-3-9-4-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLQPPVBAQNLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
933737-38-3 | |
| Record name | 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)

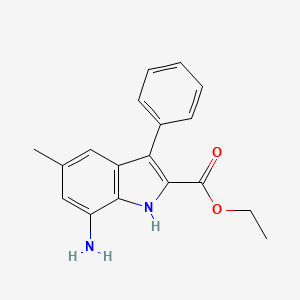
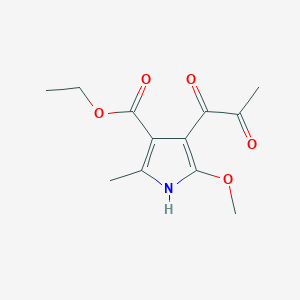
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)
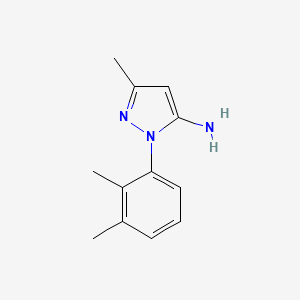
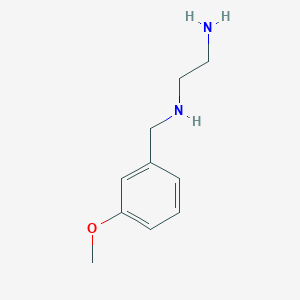
![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B1387523.png)
![[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B1387524.png)
![[4-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B1387527.png)
![2-[Benzyl(ethyl)amino]isonicotinic acid](/img/structure/B1387528.png)

